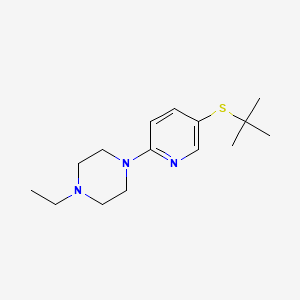

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine

Description

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine is a heterocyclic compound featuring a pyridine ring substituted with a tert-butylthio group at the 5-position and a piperazine ring with an ethyl substituent at the 4-position. The tert-butylthio group introduces steric bulk and lipophilicity, while the ethyl group on piperazine modulates basicity and solubility.

Properties

Molecular Formula |

C15H25N3S |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1-(5-tert-butylsulfanylpyridin-2-yl)-4-ethylpiperazine |

InChI |

InChI=1S/C15H25N3S/c1-5-17-8-10-18(11-9-17)14-7-6-13(12-16-14)19-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |

InChI Key |

JZLYNBHQRQJXKK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction of 2,5-dichloropyridine with tert-butylthiol (HS-C(CH₃)₃) under basic conditions (e.g., NaH in DMF) yields 5-(tert-butylthio)-2-chloropyridine. The electron-withdrawing nature of the pyridine ring activates the 5-position for substitution, while the 2-chloro group remains intact for subsequent coupling.

Example Conditions

Alternative Approaches

Copper-catalyzed thiolation using CuI and 1,10-phenanthroline in DMSO at 120°C has been reported for analogous systems, though yields for tert-butylthio derivatives remain lower (~65%).

Piperazine Coupling at the 2-Position

The 2-chloro group on pyridine undergoes displacement with piperazine derivatives. To avoid over-alkylation, Boc-protected piperazine is often employed.

Boc-Piperazine Coupling

Reaction of 5-(tert-butylthio)-2-chloropyridine with 1-Boc-piperazine in DMSO at 50–80°C in the presence of K₂CO₃ yields 1-Boc-4-(5-(tert-butylthio)pyridin-2-yl)piperazine. This method mirrors protocols for analogous nitro-pyridine systems, achieving >90% yields.

Optimized Protocol

Direct Use of 4-Ethylpiperazine

If 4-ethylpiperazine is accessible, direct coupling eliminates post-alkylation steps. However, mono-ethylated piperazine is less nucleophilic, requiring elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours).

Selective Ethylation of Piperazine

Mono-ethylation of piperazine is challenging due to the symmetry of the molecule. A Boc protection/deprotection strategy ensures regioselectivity.

Boc Deprotection and Alkylation

-

Deprotection : Treat 1-Boc-4-(5-(tert-butylthio)pyridin-2-yl)piperazine with HCl in dioxane to remove the Boc group.

-

Ethylation : React the free amine with ethyl bromide (1.2 eq) and K₂CO₃ in acetonitrile at 60°C for 12 hours.

Typical Yields

Reductive Amination

An alternative to alkylation involves condensing the free amine with acetaldehyde in the presence of NaBH₃CN. This method reduces diethylation byproducts but requires strict stoichiometric control.

Conditions

-

Amine : 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine (10 mmol)

-

Reagent : Acetaldehyde (12 mmol), NaBH₃CN (15 mmol)

-

Solvent : MeOH, 25°C, 6 hours

Reaction Optimization and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and alkylating agents, with the major products being sulfoxides, sulfones, and substituted piperazines.

Scientific Research Applications

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study biological processes involving piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The tert-butylthio group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine and Piperazine Rings

Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()

- Structural Differences : The piperazine is substituted with a trifluoromethylphenyl group instead of ethyl. The pyridine ring is absent, replaced by a pyrazole.

- Impact: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the tert-butylthio group.

tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate ()

- Structural Differences : A hydroxyl group replaces the tert-butylthio on pyridine, and the piperazine has a tert-butyloxycarbonyl (Boc) protecting group.

- Impact : The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. The Boc group may hinder piperazine’s basicity, altering pharmacokinetics compared to the ethyl substituent .

1-(tert-Butyl)-4-(2-Methoxy-5-nitrophenyl)piperazine ()

- Structural Differences : A nitro and methoxy-substituted phenyl ring replaces the pyridine.

- The absence of sulfur limits hydrophobic interactions .

Functional Group Comparisons

Sulfur-Containing Groups

- tert-Butylthio (Target Compound) : Enhances lipophilicity (logP ~3.5 estimated) and may participate in sulfur-π or hydrogen-bonding interactions.

- Sulfonyl Groups () : Increase polarity (higher TPSA) and metabolic stability but reduce passive diffusion across membranes .

Ethyl vs. Methyl Substituents on Piperazine

Pharmacological and Physicochemical Properties

Biological Activity

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C15H25N3S, and it has a molecular weight of 279.44 g/mol. The compound consists of a pyridine ring substituted at the 5-position with a tert-butylthio group and an ethyl group on the piperazine ring at the 4-position. This arrangement may influence its biological activity and reactivity, making it a subject of interest for further research.

Structural Characteristics

The structural uniqueness of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine is highlighted in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | C15H25N3S |

| Molecular Weight | 279.44 g/mol |

| Key Functional Groups | Pyridine, tert-butylthio, piperazine |

Biological Activity

Research indicates that compounds similar to 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine exhibit various biological activities, including:

- Antiparasitic Activity : Studies have shown that related compounds can inhibit Trypanosoma cruzi, the causative agent of Chagas disease. For instance, in a study involving a mouse model, a similar compound demonstrated effective reduction in parasite burden, indicating potential for use against Chagas disease .

- Enzyme Inhibition : The compound's structure suggests possible interactions with specific enzymes and receptors, potentially modulating biological pathways through binding affinity and selectivity. This could involve inhibition of mixed lineage kinase (MLK) pathways, which are implicated in neurodegenerative diseases .

The mechanism of action for 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine likely involves:

- Binding to Enzymes : The tert-butylthio group may enhance binding affinity to target enzymes.

- Modulation of Signaling Pathways : Interaction with signaling pathways such as those involving Akt and ERK could lead to neuroprotective effects .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Chagas Disease Efficacy Study :

- Neuroprotective Effects :

Comparative Analysis

The following table compares 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine | C14H23N3S | Methyl group instead of ethyl; different activity |

| 1-(5-(tert-butylthio)pyridin-2-yl)indoline | C14H15N3S | Indoline core; varied pharmacological properties |

| 1-(5-(tert-butylthio)pyridin-2-yl)azepane | C15H24N3S | Azepane ring; altered size may affect interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.